Molecular Weight Advantage: 14 g/mol Lower than N-Ethyl and Piperidine Analogs for Fragment-Based Screening Compliance
The target compound (CAS 1353963-40-2) possesses a molecular weight of 266.76 g/mol, which is 14.03 g/mol lower than both the N-ethyl analog 1-[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone (CAS 1353955-13-1, MW 280.79 g/mol) and the piperidine ring-expanded analog 1-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone (CAS 1353955-02-8, MW 280.79 g/mol) [1]. This 14-Dalton difference places the target compound more favorably within the Rule-of-Three (MW ≤300 Da) guidelines for fragment-based screening libraries, while the comparators approach the upper boundary [2].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 266.76 g/mol |
| Comparator Or Baseline | N-ethyl analog (CAS 1353955-13-1): 280.79 g/mol; Piperidine analog (CAS 1353955-02-8): 280.79 g/mol |
| Quantified Difference | Δ = −14.03 g/mol (5.0% lower) |
| Conditions | Computed by PubChem 2.1; identical computational methodology applied across all compounds |
Why This Matters
A 14 g/mol mass reduction improves compliance with fragment-based drug discovery (FBDD) molecular weight cutoffs, potentially enabling access to a broader range of fragment screening libraries without requiring preliminary deconstruction.
- [1] PubChem Compound Summaries: CID 66567041 (MW 266.76), CID 66567056 (MW 280.79), CID 66567047 (MW 280.79). National Center for Biotechnology Information. View Source
- [2] Congreve, M.; Carr, R.; Murray, C.; Jhoti, H. A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today 2003, 8 (19), 876–877. View Source
